![molecular formula C12H11F2I B2547444 1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane CAS No. 2287342-72-5](/img/structure/B2547444.png)
1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the class of bicyclo[1.1.1]pentanes. These compounds are known for their unique structural properties, which make them valuable in various fields, including drug discovery and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings, providing enhanced metabolic stability and improved pharmacokinetic properties.
Méthodes De Préparation
The synthesis of 1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane typically involves the reaction of propellane with an appropriate iodide under specific conditions. One common method includes the use of triethylborane as a catalyst, which facilitates the reaction under photoredox conditions. This method has been optimized to produce high yields of the desired product .
Industrial production methods for this compound are still under development, but the scalability of the synthesis has been demonstrated using light-mediated reactions. This approach allows for the preparation of large quantities of bicyclo[1.1.1]pentane derivatives without the need for additional additives or catalysts .
Analyse Des Réactions Chimiques
1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various substituents at the iodine position.
Common reagents used in these reactions include methyl lithium, triethylborane, and palladium catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the development of bioactive compounds with improved metabolic stability.
Medicine: Investigated for its potential use in drug discovery, particularly as a bioisostere for phenyl rings.
Industry: Utilized in materials science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold mimics the para-substituted phenyl ring, allowing it to bind to similar targets with enhanced stability. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane is unique due to its difluoromethyl and iodine substituents, which provide distinct chemical and biological properties. Similar compounds include:
Bicyclo[1.1.1]pentane: The parent compound without any substituents.
1-(Phenyl)-3-iodobicyclo[1.1.1]pentane: Lacks the difluoromethyl group.
1-[2-(Methyl)phenyl]-3-iodobicyclo[1.1.1]pentane: Contains a methyl group instead of a difluoromethyl group.
These comparisons highlight the unique features of this compound, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-[2-(difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2I/c13-10(14)8-3-1-2-4-9(8)11-5-12(15,6-11)7-11/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGXKBMUCQAAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC=CC=C3C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2547366.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2547367.png)
![3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methyl-4H-thiochromen-4-one](/img/structure/B2547368.png)
![1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2547369.png)
![Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2547371.png)
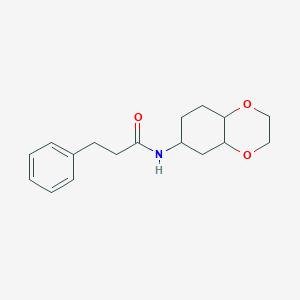
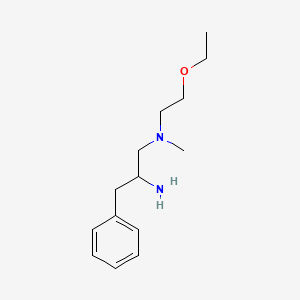
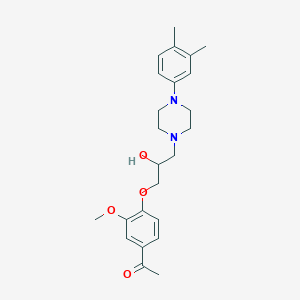

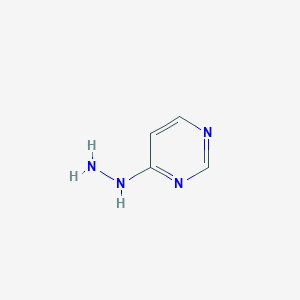
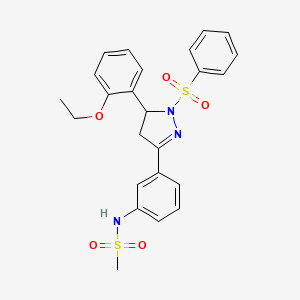
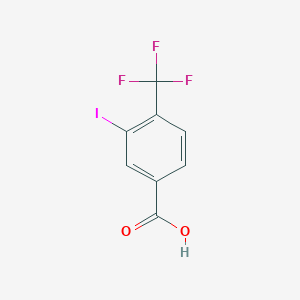
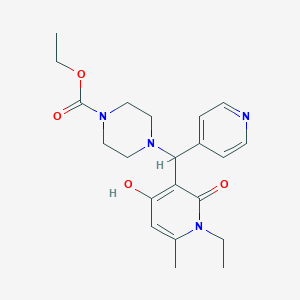
![3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2547384.png)
